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molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

Cat. No. B1603873
M. Wt: 161.2 g/mol
InChI Key: MPGWXKYGIDJLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585876B2

Procedure details

A mixture of (1H-pyrrolo[3,2-c]pyridin-3-yl)-acetonitrile (0.260 g, 1.66 mmol) and 5% rhodium on alumina (0.26 g) in ethanol (10 mL) and concentrated NH4OH (5 mL) is placed under 55 psi hydrogen pressure on a Parr shaker. After 24 h at ambient temperature, the reaction mixture is filtered through Celite and concentrated in vacuo to afford the title amine, identified by NMR and mass spectral analyses.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1.[H][H]>C(O)C.[NH4+].[OH-].[Rh]>[NH2:12][CH2:11][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[N:6][CH:5]=2)[NH:1][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
N1C=C(C=2C=NC=CC21)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCCC1=CNC2=CC=NC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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